alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic Acid: is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes a morpholine ring attached to a benzeneacetic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic Acid typically involves the following steps:
Formation of the Benzeneacetic Acid Moiety: This can be achieved through Friedel-Crafts acylation of benzene with acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by the morpholine group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the benzene ring or the carboxylic acid group, using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products:
Oxidation: Oxidized morpholine derivatives.
Reduction: Reduced benzeneacetic acid derivatives.
Substitution: Various substituted benzeneacetic acid derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Utilized in proteomics research to study protein interactions and functions.
- Acts as a probe in biochemical assays to investigate enzyme activities .
Medicine:
- Potential applications in drug discovery and development, particularly in designing inhibitors for specific enzymes.
- Explored for its therapeutic potential in treating certain diseases .
Industry:
- Used in the production of specialty chemicals and intermediates for pharmaceuticals.
- Employed in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The morpholine ring plays a crucial role in binding to the active sites of enzymes, while the benzeneacetic acid moiety contributes to the overall stability and specificity of the interaction .
Comparison with Similar Compounds
alpha,alpha-Dimethyl-4-(4-piperidinyl)benzeneacetic Acid: Similar structure but with a piperidine ring instead of a morpholine ring.
alpha,alpha-Dimethyl-4-(4-pyrrolidinyl)benzeneacetic Acid: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness:
- The presence of the morpholine ring in alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic Acid provides unique electronic and steric properties, making it more suitable for certain biochemical applications.
- The compound’s specific structure allows for selective interactions with molecular targets, enhancing its effectiveness in research and potential therapeutic applications .
Properties
IUPAC Name |
2-methyl-2-(4-morpholin-4-ylphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,13(16)17)11-3-5-12(6-4-11)15-7-9-18-10-8-15/h3-6H,7-10H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWDIGPZLDLXPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N2CCOCC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651663 |
Source
|
Record name | 2-Methyl-2-[4-(morpholin-4-yl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018614-94-2 |
Source
|
Record name | 2-Methyl-2-[4-(morpholin-4-yl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.